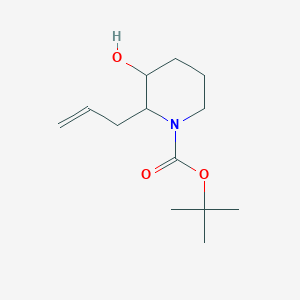![molecular formula C8H9F3N2O3 B11816554 (6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)
(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Oxo-2,5-diazaspiro[34]octan-3-yl) 2,2,2-trifluoroacetate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate typically involves the formation of the spirocyclic core followed by the introduction of the trifluoroacetate group. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. This is followed by the reaction with trifluoroacetic anhydride to introduce the trifluoroacetate group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The trifluoroacetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the spirocyclic core .
Scientific Research Applications
(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic structures and trifluoroacetate derivatives, such as:
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- 4-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid
Uniqueness
(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate is unique due to its specific spirocyclic structure combined with the trifluoroacetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F3N2O3 |
|---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
(6-oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3N2O3/c9-8(10,11)6(15)16-5-7(3-12-5)2-1-4(14)13-7/h5,12H,1-3H2,(H,13,14) |
InChI Key |
PTZAAPSEUWSKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2OC(=O)C(F)(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride](/img/structure/B11816508.png)

![Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11816523.png)
![(2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate](/img/structure/B11816530.png)




